molecular formula C21H27N3O B2776059 N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1355929-81-5

N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

Cat. No. B2776059
CAS RN: 1355929-81-5
M. Wt: 337.467
InChI Key: PBMKLMFWVSOIOI-UHFFFAOYSA-N
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Description

N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the inhibition of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the metabolism of neurotransmitters, including acetylcholine, dopamine, and serotonin. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters, which can improve cognitive and neurological functions.
Biochemical and Physiological Effects:
N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to improve cognitive and neurological functions in animal models of Alzheimer's disease, Parkinson's disease, and depression. It has also been reported to exhibit anti-inflammatory and antioxidant activities.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments include its potential applications in drug discovery and development, its inhibitory activity against various enzymes, and its ability to improve cognitive and neurological functions. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the research on N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. These include the development of more efficient and cost-effective synthesis methods, the evaluation of its potential applications in the treatment of other neurological and psychiatric disorders, and the investigation of its mechanism of action at the molecular level. Furthermore, the development of derivatives and analogs of this compound can lead to the discovery of more potent and selective inhibitors of enzymes involved in the pathogenesis of various diseases.

Synthesis Methods

The synthesis of N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves a multistep process. The first step involves the reaction of 4-tert-butylbenzaldehyde with malononitrile in the presence of sodium ethoxide to form 4-(4-tert-butylphenyl)-2-methylidenemalononitrile. The second step involves the reaction of 4-(4-tert-butylphenyl)-2-methylidenemalononitrile with propargylamine in the presence of sodium hydride to form N-(4-tert-butylphenyl)-N'-prop-2-yn-1-yl-malonamide. The final step involves the reaction of N-(4-tert-butylphenyl)-N'-prop-2-yn-1-yl-malonamide with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.

Scientific Research Applications

N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has shown potential applications in drug discovery and development. It has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound can be used as a lead compound for the development of drugs for the treatment of these diseases.

properties

IUPAC Name

N-[(4-tert-butylphenyl)-cyanomethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-5-12-24-13-10-17(11-14-24)20(25)23-19(15-22)16-6-8-18(9-7-16)21(2,3)4/h1,6-9,17,19H,10-14H2,2-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMKLMFWVSOIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-tert-butylphenyl)(cyano)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide

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